3-bromo-N-methyl-N-[2-(2-oxopyrrolidin-1-yl)ethyl]pyridine-2-carboxamide
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Overview
Description
3-bromo-N-methyl-N-[2-(2-oxopyrrolidin-1-yl)ethyl]pyridine-2-carboxamide is a synthetic organic compound that features a pyridine ring substituted with a bromine atom, a carboxamide group, and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-methyl-N-[2-(2-oxopyrrolidin-1-yl)ethyl]pyridine-2-carboxamide typically involves multiple steps:
Bromination of Pyridine: The starting material, 2-methylpyridine, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide to yield 3-bromo-2-methylpyridine.
Carboxylation: The brominated pyridine is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to form 3-bromo-2-methylpyridine-2-carboxylic acid.
Amidation: The carboxylic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl₂), followed by reaction with N-methyl-2-(2-oxopyrrolidin-1-yl)ethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors for bromination and carboxylation steps, and automated systems for amidation to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the pyridine ring can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyrrolidinone moiety can undergo oxidation to form corresponding lactams or reduction to yield pyrrolidines.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or amines.
Oxidation Products: Lactams or carboxylic acids.
Reduction Products: Pyrrolidines or secondary amines.
Scientific Research Applications
3-bromo-N-methyl-N-[2-(2-oxopyrrolidin-1-yl)ethyl]pyridine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with neurological receptors.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds.
Biological Studies: Its derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-bromo-N-methyl-N-[2-(2-oxopyrrolidin-1-yl)ethyl]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrrolidinone moiety play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
3-bromo-2-methylpyridine: Lacks the carboxamide and pyrrolidinone groups, making it less versatile in biological applications.
N-methyl-N-[2-(2-oxopyrrolidin-1-yl)ethyl]pyridine-2-carboxamide: Similar structure but without the bromine atom, which may affect its reactivity and binding properties.
Uniqueness
3-bromo-N-methyl-N-[2-(2-oxopyrrolidin-1-yl)ethyl]pyridine-2-carboxamide is unique due to the combination of its bromine substitution, carboxamide linkage, and pyrrolidinone moiety, which together confer distinct chemical reactivity and biological activity profiles.
Properties
IUPAC Name |
3-bromo-N-methyl-N-[2-(2-oxopyrrolidin-1-yl)ethyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN3O2/c1-16(8-9-17-7-3-5-11(17)18)13(19)12-10(14)4-2-6-15-12/h2,4,6H,3,5,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRKBELOISVMRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN1CCCC1=O)C(=O)C2=C(C=CC=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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